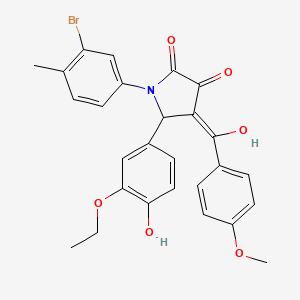![molecular formula C20H13NO3S B4298067 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine](/img/structure/B4298067.png)
3-nitro-1-(phenylthio)dibenzo[b,f]oxepine
Übersicht
Beschreibung
3-nitro-1-(phenylthio)dibenzo[b,f]oxepine, also known as NPDBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of dibenzoxepines, which are known for their potential as therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, this compound has been reported to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce DNA damage and oxidative stress in cancer cells. In addition, this compound has been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In antiviral research, this compound has been shown to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. In addition, this compound exhibits potent anticancer, antiviral, and antibacterial activities, making it a valuable tool for drug discovery and development. However, this compound also has some limitations. It is a highly reactive compound that requires careful handling and storage. In addition, the mechanism of action of this compound is not fully understood, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 3-nitro-1-(phenylthio)dibenzo[b,f]oxepine. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for drug development. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as viral infections and bacterial infections. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-nitro-1-(phenylthio)dibenzo[b,f]oxepine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, this compound has been shown to possess antibacterial activity against gram-positive bacteria.
Eigenschaften
IUPAC Name |
2-nitro-4-phenylsulfanylbenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-21(23)15-12-19-17(11-10-14-6-4-5-9-18(14)24-19)20(13-15)25-16-7-2-1-3-8-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKVZCSMIAEIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4297987.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
acetate](/img/structure/B4298003.png)
![methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B4298011.png)

![2-[5-(2-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298015.png)
![3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4298025.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4298027.png)
![3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4298038.png)
![N-{4-[2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4298042.png)
![2-[4-(3,4-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298046.png)
![2-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298047.png)

![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4298074.png)
